molecular formula C16H17NO3 B1679311 N-Methyl-4-benzyloxyphenylacetohydroxamic acid CAS No. 120602-97-3

N-Methyl-4-benzyloxyphenylacetohydroxamic acid

Cat. No. B1679311
M. Wt: 271.31 g/mol
InChI Key: MYMPWMRYZURXNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl-4-benzyloxyphenylacetohydroxamic acid is a chemical compound with the molecular formula C16H17NO3 . It is used in scientific research due to its unique structure and properties.


Molecular Structure Analysis

The molecular structure of N-Methyl-4-benzyloxyphenylacetohydroxamic acid consists of 16 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The average mass is 271.311 Da, and the monoisotopic mass is 271.120850 Da .

Scientific Research Applications

Defense Chemicals in Cereals

Hydroxamic acids, including compounds like N-Methyl-4-benzyloxyphenylacetohydroxamic acid, are significant in plant defense mechanisms. These chemicals play a crucial role in protecting cereal crops against insects, fungi, and bacteria. They also contribute to the detoxification of herbicides and allelopathic effects in crops (Niemeyer, 1988).

Detoxification of Carcinogens

Hydroxamic acids have been found effective in detoxifying carcinogenic polyhalogenated quinoid metabolites of environmental pollutants. They accelerate the conversion of toxic compounds to less harmful substances through a unique chemical mechanism, which has broad biological and environmental implications (Zhu et al., 2010).

Synthesis of Methotrexate Derivatives

N-Methyl-4-benzyloxyphenylacetohydroxamic acid derivatives have been utilized in the synthesis of methotrexate (MTX) derivatives. These derivatives are explored for their potential in inhibiting folate metabolism, which is crucial in understanding and developing treatments for certain types of cancer (Piper et al., 1982).

Antioxidant Activity

Hydroxamic acids, including N-Methyl-4-benzyloxyphenylacetohydroxamic acid, show antioxidant activity. They are compared with known antioxidants for their radical-scavenging ability, indicating potential therapeutic and food preservation applications (Ćavar et al., 2009).

Role in Human Health and Food

Methylglyoxal, a compound related to hydroxamic acids, is significant in food and biological systems. It forms advanced glycation end-products, which are linked to complications in diabetes and some neurodegenerative diseases. Understanding its role helps in addressing these health issues (Nemet et al., 2006).

Liquid Crystal Synthesis

N-Methyl-4-benzyloxyphenylacetohydroxamic acid derivatives are intermediates in synthesizing liquid crystals. These crystals are essential in various electronic display technologies (Qing, 2000).

Anticancer Agents Development

The compound's derivatives have been explored in creating novel scaffolds for anticancer agents. This includes the development of compounds with the potential to inhibit cancer cell growth and tubulin polymerization (Stefely et al., 2010).

Antidiabetic Activity

Derivatives of N-Methyl-4-benzyloxyphenylacetohydroxamic acid have shown potential as antidiabetic agents. These compounds act as PPARgamma agonists, offering a new approach totreat type 2 diabetes. The specific structural modifications of these derivatives contribute significantly to their therapeutic potential, providing insights into designing more effective antidiabetic medications (Henke et al., 1998).

Antimicrobial and Antitumor Activities

N-Methyl-4-benzyloxyphenylacetohydroxamic acid derivatives have been used in the synthesis of silver nanoparticles. These nanoparticles exhibit significant antimicrobial, antioxidant, and antitumor activities. This research opens avenues for biomedical applications, particularly in developing new treatments for infections and cancer (Alsalhi et al., 2019).

Alzheimer's Disease Treatment

Derivatives of N-Methyl-4-benzyloxyphenylacetohydroxamic acid have shown promise in treating Alzheimer's disease. These compounds act as selective inhibitors of histone deacetylase, reducing tau protein phosphorylation and aggregation, which are key factors in the progression of Alzheimer's disease (Lee et al., 2018).

Antimalarial Agent Development

Research has explored the potential of N-Methyl-4-benzyloxyphenylacetohydroxamic acid derivatives as antimalarial agents. These compounds exhibit inhibitory effects against the Plasmodium falciparum strain, which is responsible for malaria. This research contributes to the development of novel treatments for malaria (Wiesner et al., 2003).

properties

IUPAC Name

N-hydroxy-N-methyl-2-(4-phenylmethoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-17(19)16(18)11-13-7-9-15(10-8-13)20-12-14-5-3-2-4-6-14/h2-10,19H,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYMPWMRYZURXNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CC1=CC=C(C=C1)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80152930
Record name RG 6866
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80152930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Hydroxy-N-methyl-4-benzyloxyphenylacetamide

CAS RN

120602-97-3
Record name RG 6866
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120602973
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RG 6866
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80152930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
GW Carnathan, DM Sweeney, JJ Travis, RJ Gordon… - Agents and Actions, 1989 - Springer
… The effects of RG 6866 (N-methyl-4-benzyloxyphenylacetohydroxamic acid) on the activity of guinea pig 5-LOX in vitro and in vivo were determined in the present study. The generation …
Number of citations: 4 link.springer.com
VA Folcik, MK Cathcart - Journal of lipid research, 1993 - ASBMB
Lipoxygenase (LO) activity has been implicated in the process by which activated human monocytes oxidize normal human low density lipoprotein (LDL) and render it toxic to target cells…
Number of citations: 46 www.jlr.org
VA Folcik-Nivar - 1993 - search.proquest.com
Our laboratory has previously studied the in vitro oxidation of human low density lipoprotein (LDL) by activated human monocytes. We wished to examine the role of monocyte …
Number of citations: 2 search.proquest.com

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